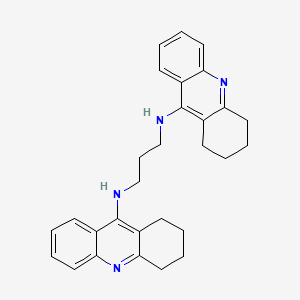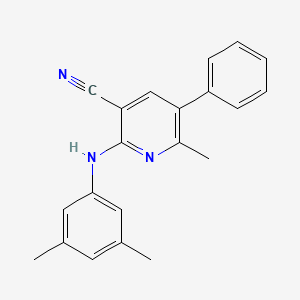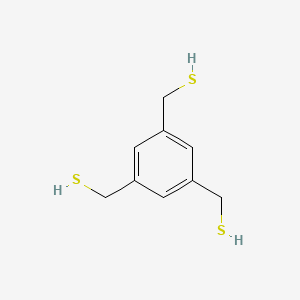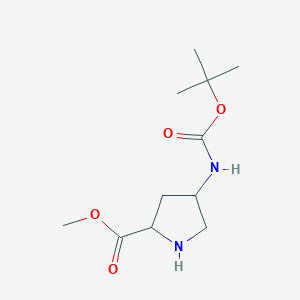
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride: , commonly referred to as DORIE, is a cationic lipid used primarily in the field of gene delivery. This compound is known for its low cytotoxicity and high transfection efficiency, making it a valuable tool in molecular biology and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride involves the reaction of oleic acid with dimethylaminoethanol, followed by quaternization with methyl chloride. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Toluene or chloroform
Catalyst: Acidic or basic catalysts, depending on the specific reaction step
Industrial Production Methods: Industrial production of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds in the oleic acid moiety can be reduced to form saturated derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as thiols or amines under basic conditions
Major Products:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acid derivatives
Substitution: Thiol or amine-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride has a wide range of applications in scientific research:
Gene Delivery: Used as a transfection reagent to deliver plasmid DNA into cells with high efficiency and low toxicity.
Drug Delivery: Employed in the formulation of liposomes for targeted drug delivery.
Biological Research: Utilized in studies involving gene expression, gene silencing, and gene editing.
Medical Research: Investigated for its potential in gene therapy and vaccine development.
Wirkmechanismus
The mechanism by which 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride exerts its effects involves:
Molecular Targets: The compound interacts with the cell membrane, facilitating the entry of genetic material into the cell.
Pathways Involved: It forms complexes with DNA or RNA, which are then endocytosed by the cell. The lipid-DNA complex disrupts the endosomal membrane, releasing the genetic material into the cytoplasm where it can be expressed.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride is compared with other cationic lipids such as:
1,2-Dioleoyl-3-dimethylammonium chloride (DODAC): Similar in structure but lacks the hydroxyethyl group, resulting in different transfection efficiencies and cytotoxicity profiles.
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery, but with a different head group, affecting its interaction with cell membranes and overall efficiency.
The uniqueness of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride lies in its balance of low cytotoxicity and high transfection efficiency, making it a preferred choice for many gene delivery applications .
Eigenschaften
Molekularformel |
C43H86BrNO3 |
|---|---|
Molekulargewicht |
745.1 g/mol |
IUPAC-Name |
2,3-bis[(Z)-octadec-9-enoxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C43H86NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,43,45H,5-18,23-42H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |
InChI-Schlüssel |
OOGKYHLYXDOJPR-JDVCJPALSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCC/C=C\CCCCCCCC.[Br-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCC=CCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)




![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)


![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
